![molecular formula C14H13FN2OS B2982668 3-Cyclopropyl-7-fluoro-2-prop-2-enylsulfanylquinazolin-4-one CAS No. 2380041-75-6](/img/structure/B2982668.png)
3-Cyclopropyl-7-fluoro-2-prop-2-enylsulfanylquinazolin-4-one
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds that hold these atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for these reactions and the products that are formed .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. These properties can influence how the compound is stored, handled, and used .Scientific Research Applications
Photochemistry of Fluoroquinolones : A study on the photochemistry of fluoroquinolones, including compounds similar to 3-Cyclopropyl-7-fluoro-2-prop-2-enylsulfanylquinazolin-4-one, revealed that these compounds undergo substitution and decarboxylation reactions upon irradiation in water. This research contributes to the understanding of the stability and behavior of fluoroquinolones under different environmental conditions (Mella, Fasani, & Albini, 2001).
Antimycobacterial Activities : Novel fluoroquinolones have been synthesized and evaluated for their antimycobacterial activities. These studies are crucial in the development of new treatments for tuberculosis and other mycobacterial infections (Senthilkumar et al., 2009).
Synthesis and Characterization : Research on the synthesis and characterization of related compounds, such as cyclopropyl-3, 4-dihydroquinazolin-2(1H)-one, provides insights into the chemical properties and potential applications of these compounds in pharmaceuticals and other industries (Shetty et al., 2016).
Antibacterial Activities : Studies on fluoroquinolones, including those with cyclopropyl and fluoro substitutions, have shown potent antibacterial activities against various bacterial strains. This research is significant for developing new antibiotics (Kuramoto et al., 2003).
Cyclopropanation Processes : Research on the cyclopropanation of vinyl fluorides, including those with cyclopropyl groups, provides valuable information for the synthesis of enantiopure monofluorinated cyclopropane carboxylates, which have potential applications in medicinal chemistry (Meyer, Froehlich, & Haufe, 2010).
Molecular Docking Studies : Synthesis and evaluation of indole-aminoquinazolines, including those with cyclopropyl groups, have been conducted for anticancer properties. Molecular docking studies suggest potential binding to the ATP region of epidermal growth factor receptors, indicating their application in cancer treatment (Mphahlele et al., 2018).
Photostability Studies : The photostability of fluoroquinolones, such as those with cyclopropyl and fluoro substitutions, has been studied to understand their behavior under UV irradiation, which is important for their stability and efficacy as pharmaceuticals (Matsumoto et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyclopropyl-7-fluoro-2-prop-2-enylsulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-2-7-19-14-16-12-8-9(15)3-6-11(12)13(18)17(14)10-4-5-10/h2-3,6,8,10H,1,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCPNTMNBXVYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C=CC(=C2)F)C(=O)N1C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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